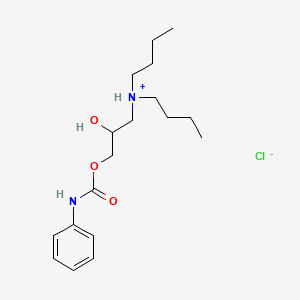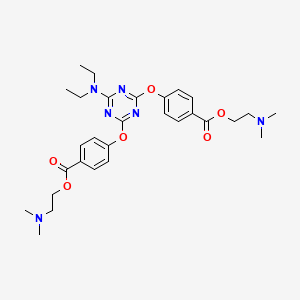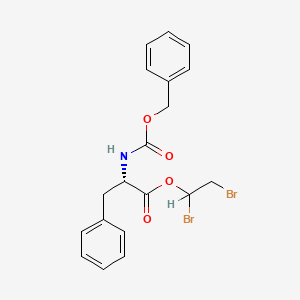
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group and a 1,2-dibromoethyl ester moiety. It has been studied for its potential biological activities, including antifertility and antiproteolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of L-phenylalanine with a carbobenzoxy group, followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethyl ester moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the dibromoethyl ester.
Acids/Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is N-Carbobenzoxy-L-phenylalanine.
Scientific Research Applications
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester has been explored for several scientific research applications:
Antifertility Agent: It has shown potential in reducing pregnancy rates in animal models.
Protease Inhibition: The compound has demonstrated antiproteolytic activity, making it useful in studies involving protease inhibition.
Biochemical Research: It serves as a tool in the synthesis of peptides and other bioactive molecules.
Mechanism of Action
The mechanism of action of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester involves its interaction with biological targets such as enzymes. The dibromoethyl ester moiety can react with nucleophilic residues in enzymes, leading to inhibition of their activity. This is particularly relevant in its antiproteolytic and antifertility effects .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-phenylalanine Vinyl Ester: Another ester derivative with similar antifertility activity.
N-Carbobenzoxy-L-leucine 1,2-dibromoethyl Ester: A related compound with similar biological activities.
Uniqueness
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is unique due to its specific ester moiety, which imparts distinct reactivity and biological properties. Its combination of antifertility and antiproteolytic activities makes it a valuable compound for research in reproductive biology and enzyme inhibition .
Properties
CAS No. |
64187-43-5 |
|---|---|
Molecular Formula |
C19H19Br2NO4 |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1 |
InChI Key |
MKSYZNVUGBAASI-BHWOMJMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


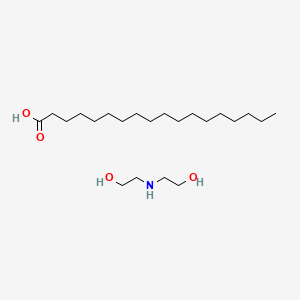
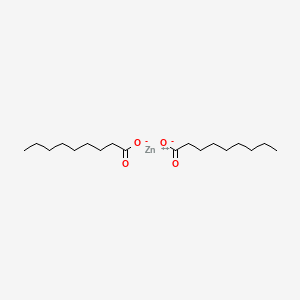

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

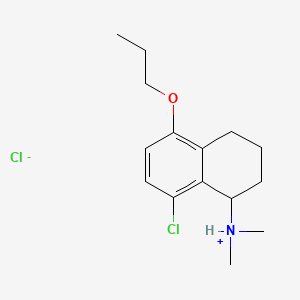
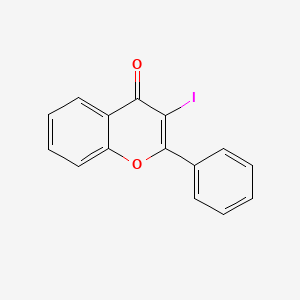
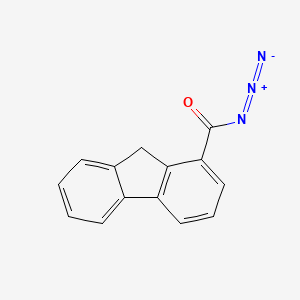
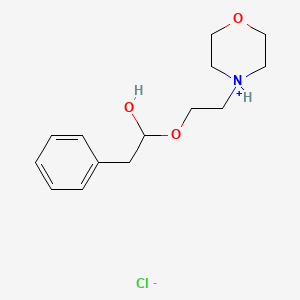
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

